molecular formula C10H20N2O2 B12218968 1-Piperazineaceticacid, 4-(2-methylpropyl)-

1-Piperazineaceticacid, 4-(2-methylpropyl)-

Cat. No.: B12218968
M. Wt: 200.28 g/mol
InChI Key: GXTLMPPHDIWAGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazineaceticacid, 4-(2-methylpropyl)- is a chemical compound with the molecular formula C10H20N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazineaceticacid, 4-(2-methylpropyl)- typically involves the reaction of piperazine with acetic acid derivativesThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazineaceticacid, 4-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Piperazineaceticacid, 4-(2-methylpropyl)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Piperazineaceticacid, 4-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 4-Methyl-1-piperazineacetic acid
  • 1-Piperazineaceticacid, 4-(2-methylpropyl)-a-oxo-

Comparison: Compared to similar compounds, 1-Piperazineaceticacid, 4-(2-methylpropyl)- exhibits unique properties due to the presence of the 2-methylpropyl groupFor instance, the 2-methylpropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets .

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

2-[4-(2-methylpropyl)piperazin-1-yl]acetic acid

InChI

InChI=1S/C10H20N2O2/c1-9(2)7-11-3-5-12(6-4-11)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)

InChI Key

GXTLMPPHDIWAGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)CC(=O)O

Origin of Product

United States

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